1-(2-Amino-5-piperidinophenyl)-1-ethanone
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Overview
Description
1-(2-Amino-5-piperidinophenyl)-1-ethanone is an organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group is usually introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Formation of the Ethanone Moiety: The ethanone group is typically introduced through an oxidation reaction, where an alcohol is oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-piperidinophenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, amines.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-5-piperidinophenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-piperidinophenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
(2-Piperidinophenyl)methanol: A compound with a similar structure but with a hydroxyl group instead of an ethanone moiety.
1(2H)-Phthalazinone, 2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl: A compound with a phthalazinone core and similar substituents.
Uniqueness: 1-(2-Amino-5-piperidinophenyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone moiety allows for specific reactions and interactions that are not possible with similar compounds.
Properties
IUPAC Name |
1-(2-amino-5-piperidin-1-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)12-9-11(5-6-13(12)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWMWIBEZYOOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550317 |
Source
|
Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60283-14-9 |
Source
|
Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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